N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(8-10-3-4-10)15-9-11-5-6-13(18-11)12-2-1-7-17-12/h1-2,5-7,10H,3-4,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWESNIBKEVCMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-cyclopropylacetamide typically involves the reaction of 2,2’-bifuran with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an amine to form the final amide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated bifuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes or receptors, leading to modulation of their activity. The cyclopropylacetamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The observed compound’s intermediate polarizability positions it as a tunable candidate for NLO materials. However, its performance is eclipsed by methylated bifuran analogs (e.g., DPTM-5), suggesting that strategic functionalization could optimize its properties. Future studies should explore substituent effects (e.g., electron-donating/withdrawing groups) on its bifuran core to bridge the gap with higher-performing derivatives.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a bifuran moiety attached to a cyclopropylacetamide backbone. The bifuran structure is known for its ability to participate in various chemical reactions, contributing to the compound's reactivity and interaction with biological targets.
Chemical Formula: CHNO
Molecular Weight: 199.24 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Bifuran Derivative: The initial step may include the synthesis of the bifuran component through cyclization reactions of furan derivatives.
- Coupling Reaction: The bifuran derivative is then coupled with cyclopropylacetamide using standard coupling techniques such as amide bond formation.
- Purification: The final product is purified using chromatography techniques to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that compounds containing bifuran structures exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological pathways:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation: It could also modulate receptor activity related to pain and inflammation, leading to reduced symptoms.
Case Studies
-
Study on Antimicrobial Activity:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bifuran derivatives, including this compound. Results indicated that modifications on the bifuran ring significantly affected antibacterial potency. -
Inflammation Model:
In a murine model of inflammation, administration of this compound resulted in a notable decrease in paw swelling and cytokine levels compared to control groups. This suggests potential therapeutic applications in inflammatory conditions.
Future Directions
Further research is warranted to explore:
- In Vivo Studies: To confirm the efficacy and safety profile of this compound in living organisms.
- Structure-Activity Relationship (SAR): Understanding how structural variations affect biological activity can lead to more potent derivatives.
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects will enhance knowledge for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
